molecular formula C8H9BrFNO B13329105 5-Bromo-2-ethoxy-4-fluoroaniline

5-Bromo-2-ethoxy-4-fluoroaniline

Katalognummer: B13329105
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: UJRBQHRLMVONDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-ethoxy-4-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, ethoxy, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to introduce a nitro group.

    Bromination: The nitro compound is then brominated to introduce the bromine atom at the desired position.

    Reduction: The nitro group is reduced to an amino group.

    Fluorination: Finally, the compound is fluorinated to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-ethoxy-4-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro derivatives .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-ethoxy-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the ethoxy group can influence its reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which are crucial for its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 5-Bromo-2-ethoxy-4-fluoroaniline is unique due to the specific arrangement of its substituents. The presence of the ethoxy group at the 2-position, along with bromine and fluorine at the 5- and 4-positions respectively, imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

5-bromo-2-ethoxy-4-fluoroaniline

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2,11H2,1H3

InChI-Schlüssel

UJRBQHRLMVONDB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1N)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.